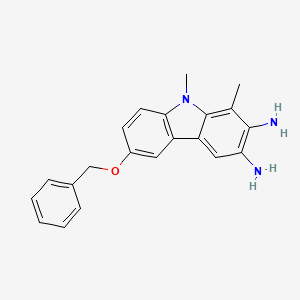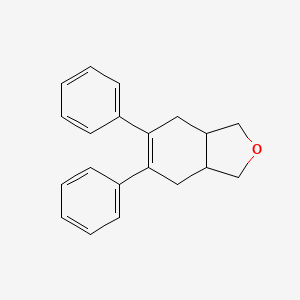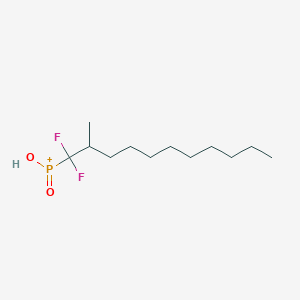![molecular formula C10H5F9O B14209916 [2,4,6-Tris(trifluoromethyl)phenyl]methanol CAS No. 833447-95-3](/img/structure/B14209916.png)
[2,4,6-Tris(trifluoromethyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4,6-Tris(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of three trifluoromethyl groups attached to a phenyl ring, with a methanol group (-CH2OH) attached to the central carbon atom. This compound is known for its unique electronic properties and high stability, making it a valuable substance in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tris(trifluoromethyl)phenyl]methanol typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. The reaction is carried out at low temperatures and results in the formation of 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then treated with formaldehyde to yield the desired methanol derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted benzaldehydes or benzoic acids.
Reduction: Formation of trifluoromethyl-substituted phenylmethanes.
Substitution: Formation of trifluoromethyl-substituted phenyl derivatives with various functional groups.
科学的研究の応用
[2,4,6-Tris(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties
作用機序
The mechanism of action of [2,4,6-Tris(trifluoromethyl)phenyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
類似化合物との比較
- 2,4,6-Tris(trifluoromethyl)aniline
- 2,4,6-Tris(trifluoromethyl)phenyl-lithium
- 2,4,6-Tris(trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, [2,4,6-Tris(trifluoromethyl)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The trifluoromethyl groups contribute to its high stability and electron-withdrawing characteristics, making it a valuable compound in various applications .
特性
CAS番号 |
833447-95-3 |
|---|---|
分子式 |
C10H5F9O |
分子量 |
312.13 g/mol |
IUPAC名 |
[2,4,6-tris(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C10H5F9O/c11-8(12,13)4-1-6(9(14,15)16)5(3-20)7(2-4)10(17,18)19/h1-2,20H,3H2 |
InChIキー |
NVMWRUNYOVGWKD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CO)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


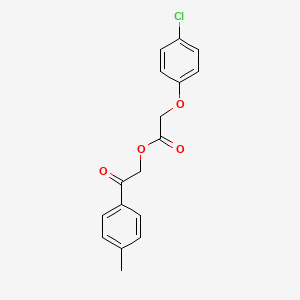
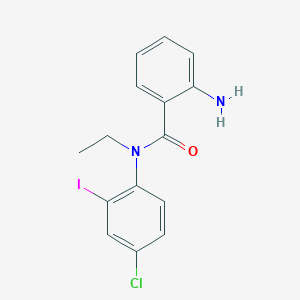

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
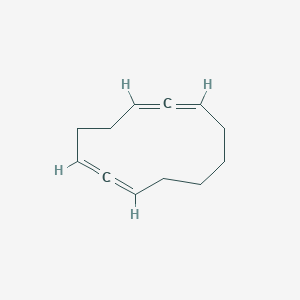
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
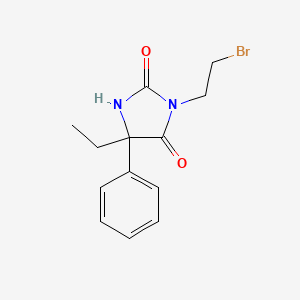
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

